N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide
Description
N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is a complex organic compound featuring a pyrazole ring linked to a pyridine moiety and a decahydronaphthalene structure
Properties
IUPAC Name |
N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)21-18-9-12-23(22-18)17-7-10-20-11-8-17/h7-12,14-16H,1-6,13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTWGENKUFATMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C(=O)NC3=NN(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Construction of the Decahydronaphthalene Core: This step involves the hydrogenation of a naphthalene derivative to form the decahydronaphthalene structure.
Final Coupling: The pyrazole-pyridine intermediate is then coupled with the decahydronaphthalene derivative using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or double bonds within the structure using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The decahydronaphthalene core provides a hydrophobic scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide: Similar structure but with a tetrahydronaphthalene core.
N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroanthracene-2-carboxamide: Similar structure with an anthracene core.
Uniqueness
N-(1-pyridin-4-ylpyrazol-3-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is unique due to its combination of a pyrazole-pyridine moiety with a decahydronaphthalene core. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, potentially enhancing its bioavailability and interaction with diverse biological targets.
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